Potassium hydrogen DL-aspartate

Vue d'ensemble

Description

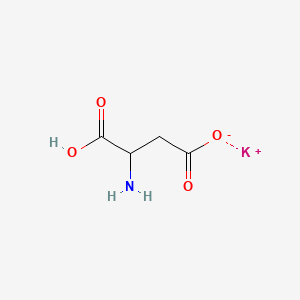

L'aspartate de potassium et d'hydrogène DL est un composé chimique de formule moléculaire C₄H₆KNO₄. Il s'agit d'un sel de potassium de l'acide DL-aspartique, qui est un mélange racémique de l'acide aminé protéinogène L-aspartate et de l'acide aminé non protéinogène D-aspartate. Ce composé est connu pour son rôle dans divers processus biologiques et ses applications thérapeutiques potentielles, en particulier dans le traitement de la carence combinée en potassium et en magnésium avec arythmie subséquente .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'aspartate de potassium et d'hydrogène DL peut être synthétisé en faisant réagir l'acide DL-aspartique avec l'hydroxyde de potassium ou le carbonate de potassium. La réaction implique généralement la dissolution de l'acide DL-aspartique dans l'eau et l'ajout d'hydroxyde de potassium ou de carbonate de potassium tout en maintenant la température entre 70 et 80 °C. Le pH du mélange réactionnel est ajusté à 6,0-7,5. Une fois la réaction terminée, la solution est filtrée, concentrée et refroidie pour obtenir le produit .

Méthodes de production industrielle : Dans les milieux industriels, la production de l'aspartate de potassium et d'hydrogène DL suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs et de systèmes de filtration pour gérer de grands volumes de réactifs et de produits. Les conditions réactionnelles sont soigneusement contrôlées pour assurer un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'aspartate de potassium et d'hydrogène DL subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les oxo-acides correspondants.

Réduction : Il peut être réduit pour former des amino-alcools.

Substitution : Il peut participer à des réactions de substitution où le groupe amino est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés en conditions basiques ou acides.

Principaux produits :

Oxydation : Formation d'oxo-acides.

Réduction : Formation d'amino-alcools.

Substitution : Formation d'aspartates substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

L'aspartate de potassium et d'hydrogène DL a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Il joue un rôle dans la neurotransmission et le métabolisme cellulaire.

Médecine : Il est utilisé pour traiter la carence combinée en potassium et en magnésium avec arythmie subséquente.

5. Mécanisme d'action

L'aspartate de potassium et d'hydrogène DL exerce ses effets en participant à diverses voies biochimiques. Il agit comme un neurotransmetteur pour l'excitation synaptique rapide et joue un rôle dans le métabolisme cellulaire. Le composé inhibe les dommages cellulaires et l'apoptose en modulant le stress oxydatif et les voies de signalisation cellulaire. Il contribue également à maintenir l'équilibre électrolytique et à soutenir la fonction myocardique .

Composés similaires :

Aspartate de potassium L : Structure similaire mais ne contient que l'isomère L de l'acide aspartique.

Aspartate de magnésium : Contient du magnésium au lieu du potassium et est utilisé à des fins thérapeutiques similaires.

Aspartate de calcium : Contient du calcium et est utilisé comme complément alimentaire.

Unicité : L'aspartate de potassium et d'hydrogène DL est unique en raison de son mélange racémique des deux isomères L et D de l'acide aspartique, ce qui lui permet de participer à un éventail plus large de processus biologiques par rapport à ses homologues qui ne contiennent qu'un seul isomère. Cette double nature renforce son efficacité dans le traitement des carences et le soutien des fonctions cellulaires .

Applications De Recherche Scientifique

Cardiovascular Health

Potassium hydrogen DL-aspartate has been shown to have significant effects on myocardial function and electrophysiology. It is used in treating various cardiovascular conditions, including:

- Hypokalemia : A condition characterized by low potassium levels that can lead to arrhythmias. This compound helps restore potassium balance and improve heart function .

- Cardiac Arrhythmias : The compound is indicated for use in patients experiencing arrhythmias due to combined potassium-magnesium deficiencies .

Neurological Studies

Research indicates that this compound may influence neurotransmitter activity. It has been shown to inhibit cell damage and apoptosis in neuronal cells exposed to harmful agents like ouabain and hydrogen peroxide. This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases .

Reproductive Health

DL-aspartic acid, a component of this compound, has been studied for its role in enhancing semen quality and overall reproductive health. In animal studies, administration of DL-aspartic acid improved sperm quality, indicating its potential as a supplement for male fertility .

Case Study 1: Neuroprotection

In a study involving SH-SY5Y neuronal cells, this compound was administered to assess its protective effects against oxidative stress induced by ouabain and hydrogen peroxide. Results showed that treatment with 25 mM this compound significantly increased cell survival rates compared to control groups, suggesting its efficacy in preventing oxidative damage in neuronal cells .

Case Study 2: Cardiovascular Applications

A clinical trial evaluated the effects of this compound on patients with arrhythmias due to hypokalemia. Patients receiving potassium supplementation showed marked improvements in heart rhythm stability, highlighting its therapeutic potential in managing cardiac conditions related to electrolyte imbalances .

Mécanisme D'action

Potassium hydrogen DL-aspartate exerts its effects by participating in various biochemical pathways. It acts as a neurotransmitter for fast synaptic excitation and plays a role in cellular metabolism. The compound inhibits cell damage and apoptosis by modulating oxidative stress and cellular signaling pathways. It also helps in maintaining electrolyte balance and supporting myocardial function .

Comparaison Avec Des Composés Similaires

Potassium L-aspartate: Similar in structure but contains only the L-isomer of aspartic acid.

Magnesium aspartate: Contains magnesium instead of potassium and is used for similar therapeutic purposes.

Calcium aspartate: Contains calcium and is used as a dietary supplement.

Uniqueness: Potassium hydrogen DL-aspartate is unique due to its racemic mixture of both L- and D-isomers of aspartic acid, which allows it to participate in a broader range of biological processes compared to its counterparts that contain only one isomer. This dual nature enhances its effectiveness in treating deficiencies and supporting cellular functions .

Activité Biologique

Potassium hydrogen DL-aspartate (K-Asp) is a compound derived from aspartic acid, an amino acid that plays critical roles in various biological processes. This article delves into the biological activity of K-Asp, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

Overview of Aspartic Acid

Aspartic acid exists in two primary isoforms: L-aspartic acid (L-Asp) and D-aspartic acid (D-Asp). L-Asp is crucial for protein synthesis, neurotransmission, and energy metabolism, while D-Asp is implicated in brain development and hormonal regulation. Both forms contribute to various metabolic pathways, including the urea cycle and gluconeogenesis .

Transport Mechanisms

K-Asp's biological activity is largely mediated through its transport across cell membranes via excitatory amino acid transporters (EAATs). These transporters facilitate the uptake of aspartate and other dicarboxylic amino acids, which are essential for maintaining cellular homeostasis and neurotransmitter balance .

Cell Proliferation and Energy Metabolism

Research indicates that K-Asp influences cell proliferation by participating in the malate-aspartate shuttle (MAS), which is vital for ATP production. This shuttle helps maintain redox balance within cells, facilitating energy production through oxidative phosphorylation . Studies have shown that L-Asp can act as a limiting factor for cell growth due to its role in nucleotide synthesis and protein metabolism .

Cytotoxicity Studies

Recent studies have investigated the effects of K-Asp on neuroblastoma cells (SH-SY5Y). Findings suggest that K-Asp can inhibit cytotoxic effects induced by ouabain, a cardiac glycoside known to disrupt sodium-potassium ATPase activity. This inhibition indicates a potential neuroprotective role for K-Asp in cellular stress conditions .

Case Studies and Clinical Applications

- Neuroprotection : In vitro studies have demonstrated that K-Asp can mitigate oxidative stress in neuronal cells, suggesting its potential use as a neuroprotective agent in conditions such as neurodegenerative diseases.

- Cognitive Function : Some clinical trials have explored the role of K-Asp in enhancing cognitive function and reducing fatigue. Participants reported improvements in mental clarity and energy levels when supplemented with K-Asp .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

potassium;3-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXVQZSTAVIHFD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021780 | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-09-1 | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.